molecular formula C11H18N2O B2931797 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone CAS No. 2198264-28-5

1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone

Cat. No. B2931797
CAS RN: 2198264-28-5
M. Wt: 194.278
InChI Key: YWWFDASXHJJCNA-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 1H-pyrrol-2(5H)-one , which is a five-membered nitrogen-containing heterocyclic aromatic compound . It’s also related to hexahydrocyclopenta[c]pyrrol-5(1H)-one , another cyclic compound.


Synthesis Analysis

The synthesis of 1H-pyrrol-2(5H)-ones has been achieved through various methods, including Pd-catalyzed, isocyanide-based and furan-based reactions, ring-closing metathesis of dieneamides, chiral syntheses, intramolecular cyclizations of N-(cyanomethyl)amides, and multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 1H-pyrrol-2(5H)-one, a related compound, has a molecular formula of CHNO .


Chemical Reactions Analysis

The construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrol-2(5H)-one, a related compound, include a density of 1.1±0.1 g/cm3, boiling point of 292.2±23.0 °C at 760 mmHg, and a flash point of 159.2±7.6 °C .

Scientific Research Applications

Antitumor and Anticancer Agents

The core structure of this compound, the 1H-pyrrol-2(5H)-one , is known for its broad spectrum of biological activity, particularly as antitumor and anticancer agents . The cyclopropyl group attached to the hexahydropyrrolo[3,4-c]pyrrol structure could potentially enhance these properties, making it a valuable candidate for pharmaceutical research aimed at developing new cancer therapies.

Inhibitors of Human Cytosolic Carbonic Anhydrase Isozymes

Compounds with a dihydropyrrol-2-one moiety have been identified as inhibitors of human cytosolic carbonic anhydrase isozymes . These enzymes are involved in various physiological processes, including respiration and the transport of carbon dioxide and bicarbonate between tissues and organs. Inhibitors can be used to treat conditions like glaucoma, epilepsy, and mountain sickness.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

The 1H-pyrrol-2(5H)-one derivatives are also explored for their role as ASK1 inhibitors . ASK1 is implicated in the cellular response to stress, leading to apoptosis. Inhibiting ASK1 has therapeutic potential in diseases where cell death is a prominent feature, such as neurodegenerative diseases and heart failure.

Sigma-2 Receptor Ligands

Recent studies have discovered novel functionalized derivatives of hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl compounds as potential sigma-2 receptor ligands . These receptors are linked to several diseases, including cancer and Alzheimer’s, making these compounds significant for the development of new diagnostic and therapeutic agents.

Organic Synthesis Intermediates

The compound’s structure is useful as an intermediate in organic synthesis, granting access to a variety of heterocyclic compounds . Its reactivity can be harnessed to create complex molecules with potential pharmacological activities.

Potential Role in Treating Neurological Disorders

Compounds containing the 1,2,4-oxadiazole moiety, which is structurally related to the 1H-pyrrol-2(5H)-one , have been used to treat neurological disorders such as Alzheimer’s and Parkinson’s diseases . By extension, the compound may have applications in the treatment or management of similar conditions.

Future Directions

The ubiquity of 1H-pyrrol-2(5H)-ones in pharmaceuticals and natural products makes them attractive targets for organic synthesis . Therefore, future research may focus on developing new synthesis methods and exploring their potential applications.

properties

IUPAC Name

1-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8(14)12-4-9-6-13(11-2-3-11)7-10(9)5-12/h9-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWFDASXHJJCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CN(CC2C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone

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